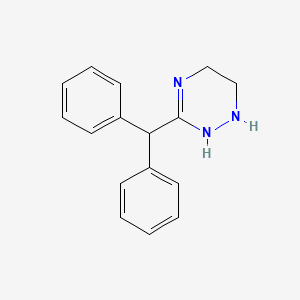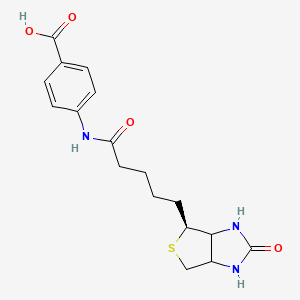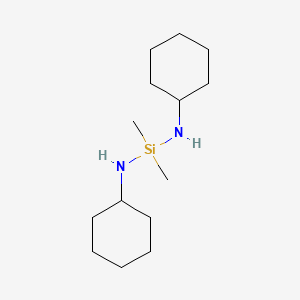
N,N'-Dicyclohexyl-1,1-dimethylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is a chemical compound with the molecular formula C14H30N2Si. It is known for its unique structure, which includes two cyclohexyl groups and a dimethylsilyl group attached to a diamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine typically involves the reaction of cyclohexylamine with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2 C6H11NH2+(CH3)2SiCl2→(C6H11NH)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The by-products, such as hydrogen chloride, are removed through appropriate scrubbing systems.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is utilized in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical and biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine: Unique due to its silane group, which imparts different reactivity compared to carbodiimides.
Uniqueness
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine stands out due to its silane group, which allows it to participate in unique reactions and form stable complexes that are not possible with other similar compounds.
Propiedades
Número CAS |
16411-32-8 |
|---|---|
Fórmula molecular |
C14H30N2Si |
Peso molecular |
254.49 g/mol |
Nombre IUPAC |
N-[(cyclohexylamino)-dimethylsilyl]cyclohexanamine |
InChI |
InChI=1S/C14H30N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |
Clave InChI |
PLUXWTRVVOADTC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(NC1CCCCC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


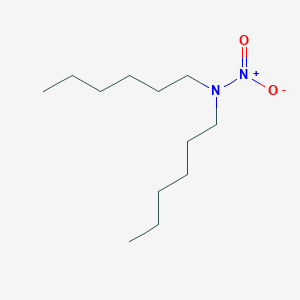
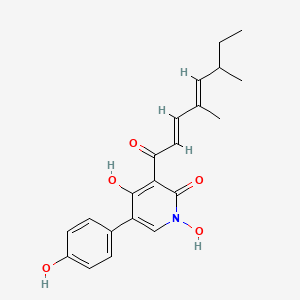
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
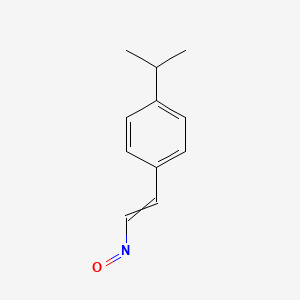

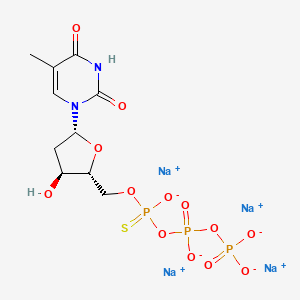
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)

![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
